molecular formula C20H30N4 B12739785 N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine CAS No. 84859-17-6

N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine

Cat. No.: B12739785
CAS No.: 84859-17-6
M. Wt: 326.5 g/mol
InChI Key: NZYJYIZAGIVTLE-UHFFFAOYSA-N
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Description

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine is a complex organic compound with a unique structure that includes two hexahydro-1-methyl-2H-azepin-2-ylidene groups attached to a 1,2-benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with 1,2-benzenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine
  • N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-3-benzenediamine

Uniqueness

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

84859-17-6

Molecular Formula

C20H30N4

Molecular Weight

326.5 g/mol

IUPAC Name

1-methyl-N-[2-[(1-methylazepan-2-ylidene)amino]phenyl]azepan-2-imine

InChI

InChI=1S/C20H30N4/c1-23-15-9-3-5-13-19(23)21-17-11-7-8-12-18(17)22-20-14-6-4-10-16-24(20)2/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3

InChI Key

NZYJYIZAGIVTLE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCC1=NC2=CC=CC=C2N=C3CCCCCN3C

Origin of Product

United States

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